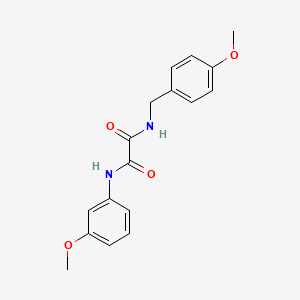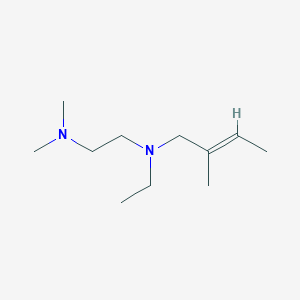![molecular formula C17H35ClN2O2 B5057338 methyl (3-{[2-(dimethylamino)ethyl]amino}-2-pentylcyclopentyl)acetate hydrochloride](/img/structure/B5057338.png)
methyl (3-{[2-(dimethylamino)ethyl]amino}-2-pentylcyclopentyl)acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl {[2-(dimethylamino)ethyl]amino}acetate is a chemical compound with the empirical formula C7H16N2O2 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of Methyl {[2-(dimethylamino)ethyl]amino}acetate is 160.21 . The SMILES string for this compound is COC(CNCCN©C)=O .Physical And Chemical Properties Analysis
Methyl {[2-(dimethylamino)ethyl]amino}acetate is a solid . It’s important to note that this compound is part of Sigma-Aldrich’s collection of unique chemicals, and they do not collect analytical data for this product .科学研究应用
Drug Delivery Systems: pH-Responsive Polymersomes
Polymersomes, which are nanometer-sized vesicles, have gained attention as robust alternatives to liposomes for drug delivery. The compound’s amphiphilic nature allows it to self-assemble into polymersomes. Specifically, block copolymers containing poly [2- (dimethylamino) ethyl methacrylate] (PDMAEMA) as the hydrophilic block and polystyrene (PS) as the hydrophobic block form these vesicles. Notably, PDMAEMA exhibits pH responsiveness due to its ionization equilibrium. Polymersomes can encapsulate drugs and respond to pH gradients, making them promising candidates for targeted drug delivery systems .
Gene Delivery Platforms
The dual stimulus–response properties of polymersomes (pH and temperature) position them as potential platforms for gene delivery. By incorporating methyl (3-{[2-(dimethylamino)ethyl]amino}-2-pentylcyclopentyl)acetate hydrochloride into these polymersomes, researchers can explore efficient gene delivery strategies. The hydrophilic inner core of the polymersomes provides a suitable environment for gene cargo .
Theranostics and Imaging Agents
Methyl { amino}acetate hydrochloride can be functionalized to create theranostic agents—combining therapeutic and diagnostic capabilities. Researchers can modify the compound to carry both therapeutic payloads (such as drugs) and imaging agents (e.g., fluorescent dyes or nanoparticles). These multifunctional agents enable simultaneous therapy and real-time imaging for disease monitoring .
Polymer Micelles for Co-Delivery of Quercetin and DNA
Polymer micelles, formed by grafting PDMAEMA onto amphiphilic block copolymers, offer a versatile platform for co-delivery of bioactive compounds. For instance, researchers have loaded quercetin (a natural antioxidant) and DNA into these micelles. The pH-responsive behavior of PDMAEMA ensures controlled release of both cargo types, making this system valuable for combination therapy .
Responsive Nanoreactors
Polymersomes, including those containing methyl { amino}acetate hydrochloride, can serve as nanoreactors. These nanometer-sized compartments allow researchers to carry out chemical reactions in confined environments. By tuning the pH and temperature responsiveness, scientists can precisely control reaction conditions within the polymersomes, making them useful for catalysis and synthetic chemistry .
安全和危害
作用机制
Target of Action
It’s structurally related to tris (2-dimethylaminoethyl)amine , which is used as a ligand in Atom Transfer Radical Polymerization (ATRP) .
Mode of Action
Based on its structural similarity to tris (2-dimethylaminoethyl)amine, it might interact with its targets in a similar manner .
Biochemical Pathways
As a potential ligand in atrp, it might be involved in the polymerization process .
Result of Action
As a potential ligand in atrp, it might contribute to the formation of polymers .
属性
IUPAC Name |
2-[[3-(2-methoxy-2-oxoethyl)-2-pentylcyclopentyl]amino]ethyl-dimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N2O2.ClH/c1-5-6-7-8-15-14(13-17(20)21-4)9-10-16(15)18-11-12-19(2)3;/h14-16,18H,5-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCYCNFQQKSPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1NCC[NH+](C)C)CC(=O)OC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057258.png)
acetate](/img/structure/B5057271.png)

methyl]phosphonate](/img/structure/B5057277.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-iodobenzamide](/img/structure/B5057285.png)
![17-(4-ethoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5057297.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5057300.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(phenylacetyl)piperazine oxalate](/img/structure/B5057322.png)
amino]benzoyl}amino)benzamide](/img/structure/B5057328.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5057332.png)
![N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide](/img/structure/B5057333.png)
![N-(2,5-dimethylphenyl)-N'-[3-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B5057346.png)
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5057357.png)